molecular formula C16H22N2O4 B4013291 N-(4-propoxyphenyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide

N-(4-propoxyphenyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide

Cat. No.: B4013291
M. Wt: 306.36 g/mol
InChI Key: OTDKAYDPUOIPQF-UHFFFAOYSA-N
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Description

“N-(4-propoxyphenyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide” is a synthetic organic compound that belongs to the class of amides This compound features a complex structure with a propoxyphenyl group and a tetrahydrofuran-2-ylmethyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-propoxyphenyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide” typically involves multi-step organic reactions. One possible route could be:

    Formation of the Propoxyphenyl Intermediate: The starting material, 4-bromophenol, undergoes an etherification reaction with propyl bromide in the presence of a base such as potassium carbonate to form 4-propoxyphenyl bromide.

    Formation of the Tetrahydrofuran Intermediate: Tetrahydrofuran-2-carboxaldehyde can be synthesized from tetrahydrofuran via oxidation using reagents like PCC (Pyridinium chlorochromate).

    Coupling Reaction: The two intermediates are then coupled using a diamine such as ethylenediamine under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.

    Reduction: Reduction reactions could target the amide groups, potentially converting them to amines.

    Substitution: The aromatic ring in the propoxyphenyl group may undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like PCC, KMnO4, or H2O2 under acidic or basic conditions.

    Reduction: Reagents such as LiAlH4 or NaBH4 in solvents like THF or ethanol.

    Substitution: Electrophiles like NO2+ for nitration or Br2 for bromination, often in the presence of catalysts like FeCl3.

Major Products

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions due to its amide functionality.

    Materials Science: Incorporation into polymer matrices to enhance material properties.

Biology

    Drug Development: Exploration as a potential pharmacophore in the design of new therapeutic agents.

    Biochemical Studies: Use as a probe to study enzyme interactions or receptor binding.

Medicine

    Therapeutic Agents: Investigation of its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

    Chemical Synthesis: Utilization as an intermediate in the synthesis of more complex molecules.

    Material Manufacturing: Application in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(4-propoxyphenyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide” would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide
  • N-(4-ethoxyphenyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide
  • N-(4-butoxyphenyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide

Uniqueness

“N-(4-propoxyphenyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide” is unique due to the specific combination of the propoxyphenyl and tetrahydrofuran-2-ylmethyl groups. This unique structure may confer distinct physical, chemical, and biological properties compared to its analogs, potentially leading to unique applications and mechanisms of action.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-N'-(4-propoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-2-9-21-13-7-5-12(6-8-13)18-16(20)15(19)17-11-14-4-3-10-22-14/h5-8,14H,2-4,9-11H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDKAYDPUOIPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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